3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]
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Overview
Description
3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] is a chemical compound characterized by the presence of two indole units connected by a methylene bridge, with each indole unit further substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] typically involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate trimethylsilyl-protected indole, which is then coupled with formaldehyde to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .
Scientific Research Applications
3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving indole derivatives and their biological activities.
Industry: It may find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can act as protecting groups, allowing for selective reactions at specific sites on the molecule. The indole units can participate in various biochemical interactions, potentially influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
3,3’-Methylenebis(1H-indole): Lacks the trimethylsilyl groups, making it less bulky and potentially less stable.
1-(Trimethylsilyl)-1H-indole: Contains only one trimethylsilyl group, resulting in different reactivity and properties.
Bis(trimethylsilyl)methane: A simpler compound with two trimethylsilyl groups connected by a methylene bridge, lacking the indole units.
Uniqueness
3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] is unique due to the combination of its structural features, including the methylene bridge and the trimethylsilyl-substituted indole units. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds .
Properties
CAS No. |
138638-08-1 |
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Molecular Formula |
C23H30N2Si2 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
trimethyl-[3-[(1-trimethylsilylindol-3-yl)methyl]indol-1-yl]silane |
InChI |
InChI=1S/C23H30N2Si2/c1-26(2,3)24-16-18(20-11-7-9-13-22(20)24)15-19-17-25(27(4,5)6)23-14-10-8-12-21(19)23/h7-14,16-17H,15H2,1-6H3 |
InChI Key |
PWTCVTGEYIYKFI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=C(C2=CC=CC=C21)CC3=CN(C4=CC=CC=C43)[Si](C)(C)C |
Origin of Product |
United States |
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